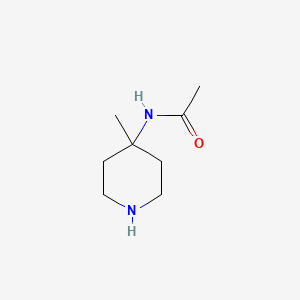

N-(4-methylpiperidin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylpiperidin-4-yl)acetamide is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a methyl group and an acetamide group attached to the piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Acetylation of 4-methylpiperidine: The compound can be synthesized by reacting 4-methylpiperidine with acetic anhydride or acetyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction of this compound: Another method involves the reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to achieve industrial-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

Reduction Products: Reduced forms such as 4-methylpiperidine.

Substitution Products: Derivatives where the acetamide group is replaced by other functional groups.

Aplicaciones Científicas De Investigación

N-(4-methylpiperidin-4-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its effects on biological systems and its potential as a pharmacological agent.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

N-(4-methylpiperidin-4-yl)acetamide is similar to other piperidine derivatives, such as N-(1-methylpiperidin-4-yl)acetamide and N-(4-methylpiperidin-4-yl)benzamide. These compounds share the piperidine ring structure but differ in the substituents attached to the ring. The presence of the methyl group and the acetamide group in this compound gives it unique chemical and biological properties compared to its analogs.

Comparación Con Compuestos Similares

N-(1-methylpiperidin-4-yl)acetamide

N-(4-methylpiperidin-4-yl)benzamide

N-(1-methylpiperidin-4-yl)benzamide

Actividad Biológica

N-(4-methylpiperidin-4-yl)acetamide, a compound derived from piperidine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an acetamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. It has been shown to modulate neurotransmitter systems, particularly:

- Serotonin Receptors : The compound exhibits selective antagonism at 5-HT2A receptors, which are implicated in mood regulation and psychotic disorders. This interaction may contribute to its potential use in treating conditions such as anxiety and depression .

- Opioid Receptors : Research indicates that derivatives of this compound can interact with μ and δ opioid receptors, suggesting potential applications in pain management and addiction therapy .

Pharmacological Effects

- Sedative Effects : Studies have demonstrated that this compound can increase slow-wave sleep duration while reducing awakenings after sleep onset. This suggests its potential as a treatment for insomnia .

- Anticancer Activity : Compounds containing the piperidinyl moiety have shown promising results in inhibiting the proliferation of various cancer cell lines, including lung, ovarian, melanoma, and colon cancers. The activity appears to be enhanced when the polar head contains 4-methyl-piperidinyl groups .

- Antiparasitic Activity : Recent investigations into related compounds have indicated that modifications to the piperidine structure can improve aqueous solubility and metabolic stability, enhancing their efficacy against parasitic infections like malaria .

Study 1: Serotonin Receptor Antagonism

A study characterized the pharmacological profile of AC-90179, a derivative of this compound. This compound was shown to act as a selective inverse agonist at the 5-HT2A receptor, demonstrating its potential for treating psychotic disorders without significant side effects associated with traditional antipsychotics .

Study 2: Anticancer Efficacy

Research conducted on a series of novel opioid ligands based on the piperidine scaffold revealed that certain derivatives exhibited significant inhibitory effects on cancer cell lines (A549, SKOV3, A375, LOVO). The presence of 4-methyl-piperidinyl groups was correlated with enhanced anticancer activity compared to other structures .

Data Summary

Propiedades

IUPAC Name |

N-(4-methylpiperidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUQPGPSCSSQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCNCC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.